N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide
Description
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydroindole core linked to a 4-(dimethylamino)phenyl group and a 3-methylbenzene-sulfonamide moiety. This compound’s structure combines electron-donating (dimethylamino) and electron-withdrawing (sulfonamide) groups, which may influence its physicochemical properties and biological interactions. The molecular weight is estimated to be ~422.1 g/mol (calculated from its inferred formula: C₂₄H₂₈N₃O₂S), making it relatively larger than many analogs .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-19-7-6-9-23(17-19)31(29,30)26-18-25(21-11-13-22(14-12-21)27(2)3)28-16-15-20-8-4-5-10-24(20)28/h4-14,17,25-26H,15-16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIOKDNLAIATCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Dimethylamino Group:
Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
Anticancer Properties
Research indicates that sulfonamide derivatives, including the compound , exhibit promising anticancer properties. For instance, studies have shown that sulfonamides can inhibit tumor cell proliferation across various cancer types. A notable study evaluated a series of sulfonamide derivatives against the NCI-60 cancer cell line panel, revealing several compounds with significant activity against lung, colon, CNS, and breast cancer cells . The mechanism often involves the inhibition of key enzymes associated with cancer progression.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have shown efficacy against enzymes like α-glucosidase and acetylcholinesterase, which are relevant in managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) . This suggests that derivatives of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide could be explored for similar therapeutic uses.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes starting from readily available indole derivatives. The synthesis pathway often includes the introduction of sulfonamide groups through reactions with sulfonyl chlorides or other electrophilic reagents . Variations in the substituents on the indole and phenyl rings can lead to a library of compounds with diverse biological activities.
Case Study 1: Antitumor Activity
A comprehensive study conducted by the National Cancer Institute evaluated a library of sulfonamide derivatives, including those structurally related to this compound. The results indicated that certain modifications enhanced their potency against specific cancer cell lines, achieving GI50 values in the low micromolar range .
Case Study 2: Enzyme Inhibition
In a separate investigation focused on enzyme inhibition, researchers synthesized various sulfonamide derivatives and screened them against α-glucosidase and acetylcholinesterase. The results showed that some compounds exhibited promising inhibitory activity, suggesting potential applications in treating metabolic disorders like diabetes .
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The sulfonamide group enhances its binding affinity and specificity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on functional groups, substituents, and synthesis methods.
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Variations: The target compound’s sulfonamide group contrasts with acetamide in and benzamide in . Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound (electron-donating) differs from the 4-fluorobenzyl group in (electron-withdrawing), which could alter electronic distribution and receptor affinity.
The dihydroindole core in the target compound and differs from fully aromatic indoles in and , possibly influencing planarity and π-π stacking interactions .
Synthesis Methods :
- Gold-catalyzed synthesis in highlights advanced methodologies for indole-functionalized sulfonamides, whereas the target compound’s synthesis remains undescribed in the evidence.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~422.1 g/mol) compared to (343.43 g/mol) and (392.47 g/mol) may reduce solubility, a critical factor in drug development .
Unresolved Questions and Limitations
- Biological activity data (e.g., IC₅₀, receptor binding) are absent in the evidence, limiting functional comparisons.
Biological Activity
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a sulfonamide functional group combined with an indole moiety and a dimethylamino phenyl group. This unique structure is hypothesized to contribute to its biological activity.
Research has indicated that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit the activity of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The dimethylamino group suggests potential interactions with neurotransmitter receptors, particularly in neuropharmacology.
- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
Biological Activity Data
Case Studies
-
Antitumor Efficacy :
A study conducted on various indole derivatives highlighted that this compound exhibited potent cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. -
Neuropharmacological Effects :
Research into similar compounds revealed that they could act as selective serotonin receptor modulators. In vivo studies demonstrated reduced neurogenic inflammation in models of migraine, suggesting therapeutic potential for headache disorders. -
Antimicrobial Activity :
The compound's structural analogs were tested against various bacterial strains. Results indicated moderate antibacterial activity, which may be linked to the sulfonamide moiety's known antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
